molecular formula C18H19N3O B2784610 (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide CAS No. 681476-68-6

(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide

Cat. No. B2784610
CAS RN: 681476-68-6
M. Wt: 293.37
InChI Key: QLCMOIXVRLCDSZ-CPNJWEJPSA-N
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Description

3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold used for plant disease management . A total of 59 derivatives of this scaffold were synthesized for the purpose of managing plant diseases .


Synthesis Analysis

The derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is complex and synthetically intractable . The three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction .

Mechanism of Action

The mechanism of action of these derivatives might be the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The results of the studies would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(20-19-13-15-7-2-1-3-8-15)14-21-12-6-10-16-9-4-5-11-17(16)21/h1-5,7-9,11,13H,6,10,12,14H2,(H,20,22)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCMOIXVRLCDSZ-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide

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